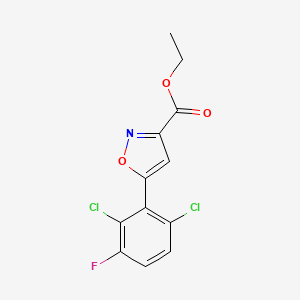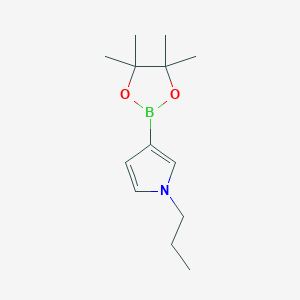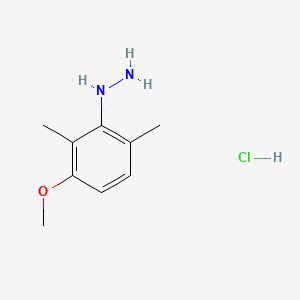
(3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C9H14ClN2O It is a derivative of hydrazine, characterized by the presence of a methoxy group and two methyl groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride typically involves the reaction of 3-methoxy-2,6-dimethylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme is as follows:
3-Methoxy-2,6-dimethylphenylhydrazine+HCl→(3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures consistent product quality and adherence to safety standards.
化学反応の分析
Types of Reactions: (3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of (3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
- (2,6-Dimethylphenyl)hydrazine Hydrochloride
- 2,3-Dimethylphenylhydrazine Hydrochloride
- 3-Methoxyphenylhydrazine Hydrochloride
Comparison: (3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound in research and industrial applications.
特性
分子式 |
C9H15ClN2O |
|---|---|
分子量 |
202.68 g/mol |
IUPAC名 |
(3-methoxy-2,6-dimethylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-6-4-5-8(12-3)7(2)9(6)11-10;/h4-5,11H,10H2,1-3H3;1H |
InChIキー |
XSSKKJPWAFMNRD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)OC)C)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


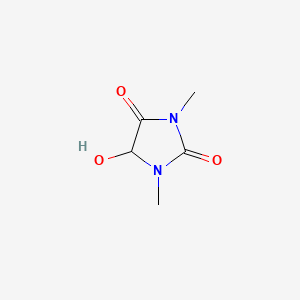
![5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693137.png)

![8-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13693153.png)
![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
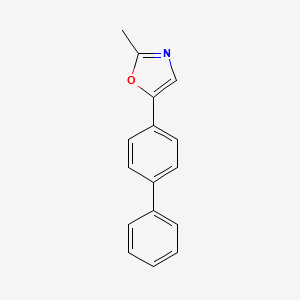
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
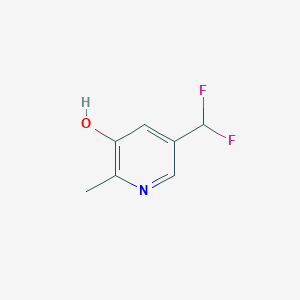
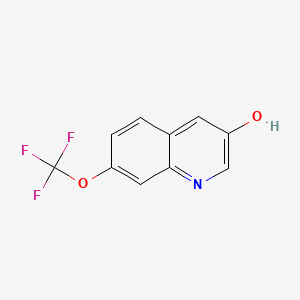
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
